molecular formula C11H19ClO2 B11888545 5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)- CAS No. 654061-36-6

5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-

Cat. No.: B11888545
CAS No.: 654061-36-6
M. Wt: 218.72 g/mol
InChI Key: HCOHCOVZPNRNON-UHFFFAOYSA-N
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Description

6-BUTYL-2-(CHLOROMETHYL)-5,8-DIOXASPIRO[3.4]OCTANE is a complex organic compound characterized by its unique spirocyclic structure. This compound features a butyl group, a chloromethyl group, and a dioxaspiro octane ring system. The presence of these functional groups and the spirocyclic framework makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-BUTYL-2-(CHLOROMETHYL)-5,8-DIOXASPIRO[3.4]OCTANE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a butyl-substituted cyclohexanone with formaldehyde and hydrochloric acid to introduce the chloromethyl group. This intermediate is then subjected to a cyclization reaction with an appropriate diol to form the dioxaspiro ring system. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-BUTYL-2-(CHLOROMETHYL)-5,8-DIOXASPIRO[3.4]OCTANE undergoes various chemical reactions, including:

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Properties

CAS No.

654061-36-6

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

IUPAC Name

7-butyl-2-(chloromethyl)-5,8-dioxaspiro[3.4]octane

InChI

InChI=1S/C11H19ClO2/c1-2-3-4-10-8-13-11(14-10)5-9(6-11)7-12/h9-10H,2-8H2,1H3

InChI Key

HCOHCOVZPNRNON-UHFFFAOYSA-N

Canonical SMILES

CCCCC1COC2(O1)CC(C2)CCl

Origin of Product

United States

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